3-Ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione
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Overview
Description
3-Ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione is a natural product found in Lomandra hastilis with data available.
Scientific Research Applications
Synthesis Methods
- One study describes the synthesis of derivatives related to 2-hydroxynaphthalene-1,4-dione using ultrasound and microwave irradiation, highlighting a clean and efficient synthesis process (Oliveira et al., 2014).
- Another paper reports the preparation of substituted polylactides, including 3,6-diethyl-1,4-dioxane-2,5-dione derivatives, through bulk polymerization (Yin & Baker, 1999).
Chemical Properties and Reactions
- Research on ethyl 2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate, involving 2-hydroxynaphthalene-1,4-dione, provides insights into molecular structure and crystal packing (Hu, Lei, & Yao, 2009).
- The synthesis of spiro[benzo[g]chromene-4,3′-pyrroles] is achieved through a one-pot reaction involving 2-hydroxynaphthalene-1,4-dione, demonstrating a method for creating complex molecular structures (Sal’nikova, Dmitriev, & Maslivets, 2018).
Fluorescence and Photophysical Properties
- A study on the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives reveals their potential in creating fluorescent materials, highlighting their absorption and emission properties (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Biological Evaluation
- Research involving the synthesis of 3-Hydroxynaphthalene-1, 4-Dione derivatives via pseudo four-component reactions, and their subsequent biological evaluation, sheds light on potential antioxidant and anti-inflammatory applications (Kumar, Sribalan, & Padmini, 2017).
Polymer and Material Science Applications
- A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a 1,4-dione derivative, demonstrates utility as an electron transport layer in solar cells, highlighting the material's conductivity and electron mobility (Hu et al., 2015).
Properties
CAS No. |
15254-84-9 |
---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O6/c1-5-7-11(16)10-8(12(17)14(7)20-3)6-9(19-2)15(21-4)13(10)18/h6,18H,5H2,1-4H3 |
InChI Key |
UAGRZTOQRLUIEG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)OC)OC)OC |
Canonical SMILES |
CCC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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